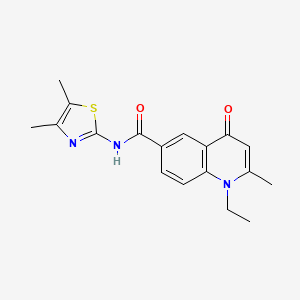
N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MTT Formazan, also known as 1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan or Thiazolyl blue formazan, is a compound used in biological research . It has a molecular weight of 335.43 .
Synthesis Analysis
While specific synthesis methods for “N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide” are not available, related compounds such as thiazolidin-2,4-dione derivatives have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .Molecular Structure Analysis
The molecular structure of MTT Formazan involves a tetrazolium ring, which is reduced to formazan in living cells . This reduction is a key aspect of the MTT assay, a colorimetric assay for assessing cell metabolic activity .Chemical Reactions Analysis
In the MTT assay, the tetrazolium dye MTT is reduced to its insoluble formazan, which has a purple color . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .Physical and Chemical Properties Analysis
MTT Formazan is a yellow tetrazole that is reduced to purple formazan in living cells . The absorbance of this colored solution can be quantified by measuring at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer .科学的研究の応用
Antimicrobial Activity
A study explored the synthesis of compounds incorporating quinazolinone and thiazolidinone structures, displaying potential as antimicrobial agents against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest a broad spectrum of antimicrobial activity, highlighting the potential of such compounds in addressing drug-resistant infections (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Another area of research has focused on the synthesis of quinazolinone derivatives with modified side chains and heterocycles, which have been evaluated for antitumor properties. These compounds have shown promising results in in vitro and in vivo models, suggesting potential applications in cancer therapy. Modifications in the quinazolinone structure have led to variations in cytotoxicity, offering insights into the structure-activity relationships that govern the antitumor efficacy of these compounds (Bu et al., 2001).
Anticonvulsant Activity
Research into novel 4-quinazolinone derivatives has also indicated their potential as anticonvulsant agents. By incorporating various amino acids into the quinazolinone structure, researchers have developed compounds with enhanced bioavailability and significant anticonvulsant activity, surpassing that of some reference drugs in efficacy. These findings open avenues for the development of new anticonvulsant medications, with quinazolinone derivatives serving as a valuable scaffold for further exploration (Noureldin et al., 2017).
作用機序
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-5-21-10(2)8-16(22)14-9-13(6-7-15(14)21)17(23)20-18-19-11(3)12(4)24-18/h6-9H,5H2,1-4H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDYZLMTWPPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
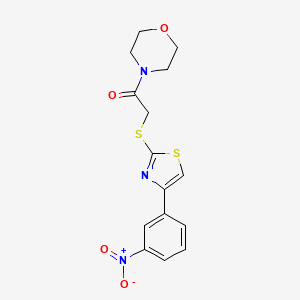
![N-cyclopentyl-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2702949.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)
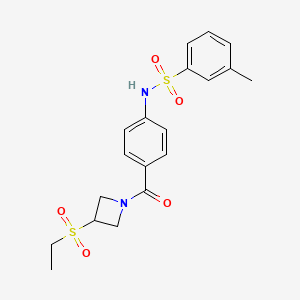
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2702955.png)
![2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2702956.png)
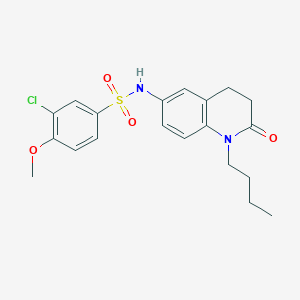

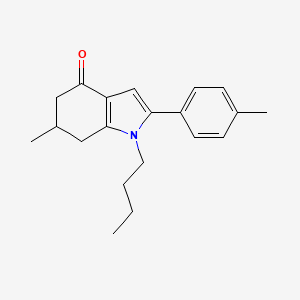
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)
![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)


